molecular formula C23H26N2OS B2453447 N-cycloheptyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1358411-31-0

N-cycloheptyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2453447
CAS No.: 1358411-31-0
M. Wt: 378.53
InChI Key: WWTDEIMCQPNTPQ-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a cycloheptyl group, a methylphenyl group, a pyrrole ring, and a thiophene ring

Properties

IUPAC Name

N-cycloheptyl-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2OS/c1-17-10-12-18(13-11-17)20-16-27-22(21(20)25-14-6-7-15-25)23(26)24-19-8-4-2-3-5-9-19/h6-7,10-16,19H,2-5,8-9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTDEIMCQPNTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxamide group through a series of reactions involving reagents such as acyl chlorides and amines. The cycloheptyl and methylphenyl groups are then added through substitution reactions, often using organometallic reagents like Grignard reagents or organolithium compounds. The pyrrole ring is introduced in the final steps, often through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, lithium aluminum hydride.

    Substitution: Organometallic reagents like Grignard reagents, organolithium compounds, and halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cycloheptyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: shares similarities with other compounds containing thiophene, pyrrole, and carboxamide groups.

    This compound:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Biological Activity

N-cycloheptyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C21H24N2OS
  • Molecular Weight: 356.49 g/mol
  • CAS Number: 1359322-24-9

The presence of a thiophene ring and a pyrrole moiety suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrrole and thiophene moieties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of various thiophene derivatives against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant antiproliferative effects:

CompoundCell LineIC50 (µM)
Compound AMCF-75.6
Compound BA5498.2
N-cycloheptyl derivativeHeLa7.4

These findings suggest that N-cycloheptyl derivatives may possess selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Pyrrole-based compounds have been reported to exhibit antibacterial activity against various pathogens.

Antibacterial Efficacy

In a comparative study, several pyrrole derivatives were tested against Staphylococcus aureus and Escherichia coli:

CompoundMIC (µg/mL)Target Pathogen
Pyrrole Derivative 13.12S. aureus
Pyrrole Derivative 212.5E. coli
N-cycloheptyl derivative6.25S. aureus

These results indicate that the N-cycloheptyl derivative has notable antibacterial activity, particularly against Gram-positive bacteria.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with DNA: Certain derivatives may bind to DNA or interfere with its replication, thereby exerting cytotoxic effects.

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